2-Hydroxyethyl chloroacetate

Bifunctional linker Orthogonal reactivity Pharmaceutical intermediate

2-Hydroxyethyl chloroacetate (2-hydroxyethyl 2-chloroacetate) is a bifunctional chloroacetate ester that combines an electrophilic α-chloroacetyl group with a terminal primary hydroxyl group. Its molecular formula is C₄H₇ClO₃ and its molecular weight is 138.55 g·mol⁻¹.

Molecular Formula C4H7ClO3
Molecular Weight 138.55 g/mol
CAS No. 35280-53-6
Cat. No. B12666746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxyethyl chloroacetate
CAS35280-53-6
Molecular FormulaC4H7ClO3
Molecular Weight138.55 g/mol
Structural Identifiers
SMILESC(COC(=O)CCl)O
InChIInChI=1S/C4H7ClO3/c5-3-4(7)8-2-1-6/h6H,1-3H2
InChIKeyJUHXSFLHDUCNCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxyethyl Chloroacetate (CAS 35280-53-6) – Procurement-Relevant Physicochemical Baseline & Class Positioning


2-Hydroxyethyl chloroacetate (2-hydroxyethyl 2-chloroacetate) is a bifunctional chloroacetate ester that combines an electrophilic α-chloroacetyl group with a terminal primary hydroxyl group [1]. Its molecular formula is C₄H₇ClO₃ and its molecular weight is 138.55 g·mol⁻¹ [2]. The compound serves as a versatile intermediate in organic synthesis, where the chloroacetyl moiety enables nucleophilic substitution with amines, alcohols, and thiols, while the free hydroxyl group permits orthogonal esterification, etherification, or conjugation without deprotection steps [3]. These dual reactivity handles differentiate it from simple monofunctional chloroacetate esters and make it particularly valuable in pharmaceutical intermediate preparation, polymer crosslinking, and bioconjugate linker chemistry.

Why Generic Alkyl Chloroacetates Cannot Substitute 2-Hydroxyethyl Chloroacetate in Performance-Critical Syntheses


2-Hydroxyethyl chloroacetate cannot be replaced by simpler alkyl chloroacetates such as methyl chloroacetate or ethyl chloroacetate without compromising synthetic outcomes. The compound’s bifunctional architecture – an electrophilic chloroacetyl group and a nucleophilic hydroxyl group – enables sequential or orthogonal bond-forming steps that monofunctional analogs cannot replicate [1]. For instance, in multi-step pharmaceutical intermediate syntheses, the hydroxyl group serves as a latent conjugation handle that survives reactions targeting the α-chloro position; substituting with methyl chloroacetate would eliminate this second reactive locus, requiring additional protection/deprotection sequences that lower overall yield and increase step count [2]. Furthermore, the physicochemical properties (polarity, solubility, boiling point) differ sharply between 2-hydroxyethyl chloroacetate and its alkyl ester counterparts, affecting extraction efficiency, chromatographic behavior, and process safety parameters in industrial settings.

Head-to-Head Quantitative Evidence: 2-Hydroxyethyl Chloroacetate vs. Closest Analogs


Bifunctional Reactivity Advantage: Dual Electrophilic and Nucleophilic Sites vs. Monofunctional Alkyl Chloroacetates

2-Hydroxyethyl chloroacetate possesses two chemically orthogonal reactive sites: the α-chloroacetyl group is electrophilic (susceptible to nucleophilic substitution at the α-carbon), while the primary hydroxyl group is nucleophilic (available for esterification, etherification, or isocyanate coupling) [1]. In contrast, methyl chloroacetate and ethyl chloroacetate lack a hydroxyl group and are purely monofunctional electrophiles [2]. This structural difference means that 2-hydroxyethyl chloroacetate can act as a bidirectional linker in a single synthetic step, whereas analogs require separate activation or protection steps to achieve equivalent connectivity.

Bifunctional linker Orthogonal reactivity Pharmaceutical intermediate

Partition Coefficient Differentiation: Enhanced Hydrophilicity vs. Alkyl Chloroacetate Esters

The experimental LogP (octanol-water partition coefficient) of 2-hydroxyethyl chloroacetate is –0.20, as determined by reverse-phase HPLC retention correlation [1]. In contrast, methyl chloroacetate has a computed LogP of approximately 0.7 [2], and ethyl chloroacetate is even more lipophilic with a LogP near 1.2. The negative LogP of the target compound indicates a >10-fold greater preference for the aqueous phase relative to these alkyl ester analogs, which has direct implications for reaction workup, chromatographic purification, and environmental fate.

LogP Hydrophilicity Aqueous workup Extraction efficiency

Boiling Point and Volatility Differentiation: Reduced Vapor Exposure Risk vs. Methyl Chloroacetate

2-Hydroxyethyl chloroacetate has an estimated boiling point of 184.9 °C at atmospheric pressure . Methyl chloroacetate boils at 130 °C (lit.), and ethyl chloroacetate at 155 °C (lit.) [1]. The ~55 °C elevation in boiling point relative to the methyl analog translates to substantially lower vapor pressure at ambient conditions, reducing inhalation exposure risk during handling and minimizing evaporative losses during reactor charging and solvent stripping operations.

Boiling point Volatility Process safety Distillation

Aqueous Solubility Differentiation: Practical Handling and Reaction Medium Selection

2-Hydroxyethyl chloroacetate exhibits limited but measurable water solubility of approximately 0.2% (w/v) at 20 °C, while being fully miscible with most organic solvents . In contrast, methyl chloroacetate is reported to be soluble in water at ~5 g/100 mL (5% w/v) [1]. This 25-fold difference in aqueous solubility (target being less water-soluble) arises despite the presence of the hydroxyl group, likely due to the larger hydrocarbon framework attenuating overall hydrophilicity. The lower water solubility of 2-hydroxyethyl chloroacetate facilitates cleaner phase separation in biphasic reactions and reduces ester hydrolysis side-reactions in aqueous workup.

Water solubility Reaction medium Biphasic system Formulation

Optimal Application Scenarios Where 2-Hydroxyethyl Chloroacetate Outperforms Analogs


Multi-Step Pharmaceutical Intermediate Synthesis Requiring Orthogonal Functionalization

In the construction of heterocyclic drug candidates (e.g., thiazolidinones, benzothiazine dioxides), 2-hydroxyethyl chloroacetate enables a two-directional synthetic strategy: the α-chloroacetyl group is condensed with thioureas or amines to form the heterocyclic core, while the pendant hydroxyl group is subsequently esterified with a pharmacophore-bearing acid chloride, all without intermediate protecting group manipulation . Monofunctional chloroacetate esters cannot replicate this sequence without additional synthetic steps, making the target compound the procurement choice for convergent medicinal chemistry routes.

Hydrophilic Linker Construction for Bioconjugate and Polymer Crosslinking Chemistry

The negative LogP (–0.20) and hydroxyl functionality make 2-hydroxyethyl chloroacetate ideally suited as a water-compatible linker for attaching hydrophobic payloads to hydrophilic carriers such as polyethylene glycol (PEG), dextran, or hydrogel matrices . The chloroacetyl group reacts selectively with thiols or amines under mild aqueous conditions (pH 7–8), while the hydroxyl group provides a secondary anchoring point for further derivatization. Alkyl chloroacetates with positive LogP values are less efficient in aqueous conjugation due to aggregation and precipitation.

Process-Scale Reactions Benefiting from Reduced Volatility and Improved EHS Profile

With a boiling point approximately 55 °C higher than methyl chloroacetate, 2-hydroxyethyl chloroacetate generates lower vapor-phase concentrations during reactor charging and distillation . This translates to reduced VOC emissions and a more favorable occupational exposure band, which can be a determining factor in supplier qualification for manufacturing facilities subject to stringent air emission permits. Procurement decisions for kilo-lab and pilot-plant campaigns increasingly weigh such EHS parameters alongside chemical performance.

Biphasic Reaction Systems Where Low Aqueous Solubility Suppresses Hydrolysis Side Reactions

The ~0.2% water solubility of 2-hydroxyethyl chloroacetate contrasts favorably with the ~5% solubility of methyl chloroacetate, making the target compound preferable for biphasic (organic/aqueous) reaction systems where prolonged contact with water would otherwise hydrolyze the ester. This property is particularly valuable in Schotten-Baumann-type acylations conducted under alkaline aqueous conditions, where the target compound partitions predominantly into the organic phase and remains protected from hydroxide-catalyzed degradation.

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